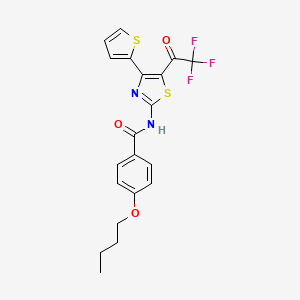
4-butoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17F3N2O3S2 and its molecular weight is 454.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-butoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure
The compound's structure features a thiazole ring substituted with a thiophene moiety and a trifluoroacetyl group, which contribute to its unique biological properties. The molecular formula is C17H19F3N2O2S, and its molecular weight is approximately 388.41 g/mol.
The primary biological activity of this compound involves the inhibition of key enzymes involved in cancer cell proliferation and DNA repair:
- Poly (ADP-ribose) polymerase-1 (PARP-1) : This enzyme plays a crucial role in the DNA repair process. Inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.
- Epidermal Growth Factor Receptor (EGFR) : The compound also inhibits EGFR, which is involved in cell signaling pathways that regulate cell growth and division. Inhibition of EGFR can result in reduced tumor growth and increased sensitivity to chemotherapy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : The compound shows good bioavailability when administered orally.
- Distribution : It has a moderate volume of distribution, suggesting effective tissue penetration.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Metabolites are primarily excreted through urine.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated:
- Induction of Apoptosis : The compound upregulates pro-apoptotic factors such as P53, Bax, caspase-3, caspase-8, and caspase-9 while downregulating the anti-apoptotic factor Bcl2. This dual action enhances the apoptotic response in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial strains. The thiazole and thiophene moieties are known to enhance antimicrobial activity due to their ability to disrupt bacterial cell membranes.
Case Study 1: Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines including breast (MCF7), lung (A549), and colon (HCT116). Results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 5 to 15 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 8 |
| A549 | 10 |
| HCT116 | 12 |
Case Study 2: Synergistic Effects with Chemotherapy
Another investigation assessed the synergistic effects of this compound when combined with conventional chemotherapeutic agents like cisplatin. The combination therapy showed enhanced efficacy compared to either treatment alone, highlighting its potential as an adjunct therapy in cancer treatment .
Propiedades
IUPAC Name |
4-butoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S2/c1-2-3-10-28-13-8-6-12(7-9-13)18(27)25-19-24-15(14-5-4-11-29-14)16(30-19)17(26)20(21,22)23/h4-9,11H,2-3,10H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMPAJHUKVDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













